2-[2-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-1-yl]-6,7-dimethoxyquinazolin-4-amine
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Overview
Description
2-[2-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-1-yl]-6,7-dimethoxyquinazolin-4-amine is a complex organic compound that features a quinazoline core substituted with dimethoxy groups and a pyrrolidinyl-pyrazolyl moiety
Preparation Methods
The synthesis of 2-[2-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-1-yl]-6,7-dimethoxyquinazolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazoline Core: Starting from a suitable precursor, such as 2-aminobenzonitrile, the quinazoline core is constructed through cyclization reactions.
Introduction of Dimethoxy Groups: Methoxylation reactions are employed to introduce the dimethoxy groups at the 6 and 7 positions of the quinazoline ring.
Attachment of the Pyrrolidinyl-Pyrazolyl Moiety: The final step involves the coupling of the quinazoline intermediate with 1,3-dimethylpyrazole and pyrrolidine under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Chemical Reactions Analysis
2-[2-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-1-yl]-6,7-dimethoxyquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinazoline core to its corresponding dihydroquinazoline derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Biological Studies: The compound’s interaction with various biological targets makes it a candidate for studying cellular signaling pathways.
Pharmacology: Its potential effects on neurotransmitter receptors are of interest for developing new psychiatric medications.
Industrial Applications: The compound can be used as a precursor for synthesizing more complex molecules in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 2-[2-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-1-yl]-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, it inhibits their activity, thereby modulating various signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Compared to other quinazoline derivatives, 2-[2-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-1-yl]-6,7-dimethoxyquinazolin-4-amine is unique due to its specific substitution pattern and the presence of the pyrrolidinyl-pyrazolyl moiety. Similar compounds include:
Gefitinib: A quinazoline derivative used as an EGFR inhibitor in cancer therapy.
Erlotinib: Another EGFR inhibitor with a quinazoline core.
Lapatinib: A dual kinase inhibitor targeting EGFR and HER2, also based on a quinazoline scaffold.
Properties
IUPAC Name |
2-[2-(1,3-dimethylpyrazol-4-yl)pyrrolidin-1-yl]-6,7-dimethoxyquinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2/c1-11-13(10-24(2)23-11)15-6-5-7-25(15)19-21-14-9-17(27-4)16(26-3)8-12(14)18(20)22-19/h8-10,15H,5-7H2,1-4H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLGKAGDFMSOIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2CCCN2C3=NC4=CC(=C(C=C4C(=N3)N)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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